Goserelin - 65807-02-5

Goserelin

Catalog Number: EVT-269569
CAS Number: 65807-02-5
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Goserelin acetate, a synthetic decapeptide, belongs to the class of drugs known as gonadotropin-releasing hormone (GnRH) agonists. It acts as a potent inhibitor of the pituitary-gonadal axis by initially stimulating and subsequently downregulating the release of gonadotropins, LH (luteinizing hormone), and FSH (follicle-stimulating hormone), from the pituitary gland. This leads to a significant reduction in testosterone production in men and estrogen production in women, effectively creating a state of "medical castration". [] This mechanism makes Goserelin a valuable tool in various scientific research areas, particularly in oncology and reproductive medicine.

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems for Goserelin, such as microspheres or nanoparticles, to improve its pharmacokinetic profile, reduce administration frequency, and enhance patient compliance. []

Leuprolide Acetate

  • Compound Description: Leuprolide acetate is a gonadotropin-releasing hormone agonist (GnRH-a) that suppresses ovarian function by downregulating the hypothalamic-pituitary-gonadal axis. It is used in the treatment of hormone-responsive conditions such as endometriosis, uterine fibroids, and prostate cancer. [, , ]

Triptorelin

  • Compound Description: Triptorelin is another GnRH agonist used to treat hormone-sensitive cancers like prostate cancer. []
  • Relevance: Similar to goserelin, triptorelin works by suppressing the production of testosterone. Clinical studies demonstrate that both triptorelin and goserelin, when used as adjuvants to radical prostatectomy, lead to comparable long-term survival rates. []

Buserelin

  • Compound Description: Buserelin is a GnRH agonist used in the treatment of prostate cancer. []

Histrelin

  • Compound Description: Histrelin is a GnRH agonist used in the treatment of prostate cancer. []
  • Relevance: Like goserelin, histrelin works by suppressing testosterone production. Studies show that both histrelin and goserelin can effectively suppress testosterone levels to a similar extent. []

Degarelix

  • Compound Description: Degarelix is a gonadotropin-releasing hormone antagonist (GnRH antagonist), unlike goserelin which is a GnRH agonist. It is used to treat advanced prostate cancer. [, ]

Flutamide

  • Compound Description: Flutamide is a nonsteroidal antiandrogen medication used in the treatment of prostate cancer. []
  • Relevance: Flutamide acts differently compared to goserelin. It directly blocks the action of androgens, while goserelin suppresses androgen production. Clinical trials comparing goserelin alone to goserelin combined with flutamide in men with advanced prostate cancer revealed no significant difference in survival rates between the two treatment groups. []

Tamoxifen

  • Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used in the treatment of hormone receptor-positive breast cancer in both premenopausal and postmenopausal women. [, , , ]
  • Relevance: While both tamoxifen and goserelin are used in breast cancer treatment, they target different pathways. Tamoxifen acts on estrogen receptors, blocking their action, while goserelin suppresses estrogen production by inducing ovarian suppression. Clinical trials have investigated the sequential use of these agents, as well as their combination, with varying results depending on factors like estrogen receptor status and age. [, , , ]

Anastrozole

  • Compound Description: Anastrozole is an aromatase inhibitor that reduces estrogen production. It is used in the treatment of breast cancer in postmenopausal women. []
  • Relevance: While both anastrozole and goserelin aim to reduce estrogen levels, they utilize different mechanisms. Anastrozole inhibits the enzyme aromatase, responsible for estrogen synthesis, while goserelin suppresses ovarian function, thereby decreasing estrogen production. Studies have explored the combination of goserelin with aromatase inhibitors, including anastrozole and letrozole, as a treatment option for premenopausal women with breast cancer. [, ]

Letrozole

  • Compound Description: Letrozole is another type of aromatase inhibitor used to treat hormone receptor-positive breast cancer in postmenopausal women. []
  • Relevance: Letrozole, similar to anastrozole, lowers estrogen levels by inhibiting the aromatase enzyme, unlike goserelin which achieves this through ovarian suppression. Recent studies have focused on the efficacy of combining goserelin with letrozole as a treatment option for premenopausal women with breast cancer. []

Cyproterone Acetate

  • Compound Description: Cyproterone acetate is an antiandrogen medication used primarily in the treatment of prostate cancer. []
  • Relevance: Unlike goserelin, which is a GnRH agonist, cyproterone acetate directly blocks the effects of androgens. In clinical trials, cyproterone acetate has been used alongside goserelin, primarily to mitigate the initial testosterone surge often observed with goserelin initiation. []
Source and Classification

Goserelin is classified as a gonadotropin-releasing hormone analog. It is derived from the natural peptide hormone but modified to enhance its stability and efficacy. The compound is typically available in the form of goserelin acetate, which is its acetate salt form, facilitating its solubility and bioavailability in clinical applications.

Synthesis Analysis

Methods and Technical Details

Goserelin is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, resulting in high purity and yield.

  1. Initial Reaction: The synthesis begins with the coupling of Rink Amide MBHA resin with carbonyldiimidazole to create an intermediate product.
  2. Amino Acid Coupling: Following this, Fmoc-protected amino acids are sequentially added through condensation reactions. The Fmoc protecting group is removed after each coupling step.
  3. Cleavage and Purification: The crude peptide is cleaved from the resin using trifluoroacetic acid, followed by purification using high-performance liquid chromatography (HPLC) to obtain goserelin with high purity (typically >90%) .
Molecular Structure Analysis

Structure and Data

Goserelin has a molecular formula of C59H84N18O14C_{59}H_{84}N_{18}O_{14} and a molecular weight of approximately 1239.5 g/mol. Its structure consists of nine amino acids, including modifications that enhance its stability compared to natural GnRH. The specific sequence is:

Pyr His Trp Ser Tyr D Ser tBu Leu Arg Pro Azgly NH2\text{Pyr His Trp Ser Tyr D Ser tBu Leu Arg Pro Azgly NH}_2

This structure includes a pyroglutamic acid at the N-terminus and an amidated C-terminus, which are critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of goserelin involves several key reactions:

  1. Amino Acid Coupling: Each amino acid is coupled using activating agents like HBTU or DIC in the presence of a base such as diisopropylethylamine.
  2. Deprotection: The removal of protecting groups (e.g., Fmoc) occurs under mild basic conditions, allowing for selective reactions without damaging sensitive side chains.
  3. Hydrogenation: In some synthesis routes, hydrogenation reactions are employed to remove certain protecting groups (e.g., nitro and benzyl groups), which are crucial for achieving the final active form of goserelin .
Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Goserelin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

Relevant analytical techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry for purity assessment .

Applications

Scientific Uses

Goserelin has several important applications in medicine:

  • Cancer Treatment: It is primarily used for managing prostate cancer by lowering testosterone levels.
  • Endometriosis Management: Goserelin helps alleviate symptoms by suppressing ovarian function.
  • Assisted Reproductive Technology: It can be used to control ovarian stimulation protocols.

Research continues into its potential uses in other hormonal disorders and therapeutic areas due to its efficacy in modulating hormonal pathways .

Pharmacological Mechanisms of Action

Gonadotropin-Releasing Hormone (GnRH) Receptor Agonist Activity

Structural Basis of GnRH Analog Binding Dynamics

Goserelin is a synthetic decapeptide analogue of naturally occurring gonadotropin-releasing hormone (GnRH) with strategic amino acid substitutions that confer enhanced pharmacological properties. The molecular structure features D-serine at position 6 and an azaglycine residue at position 10, creating a configuration approximately 10-20 times more potent than endogenous GnRH [1] [6]. These structural modifications serve dual purposes: they significantly increase binding affinity to pituitary GnRH receptors while conferring resistance to enzymatic proteolysis, thereby extending the molecule's biological half-life [1] [10]. The azaglycine substitution particularly enhances metabolic stability by preventing typical C-terminal degradation pathways, allowing sustained receptor interaction [1]. The three-dimensional conformation adopted by goserelin enables high-affinity interaction with the extracellular domain of the GnRH receptor, triggering receptor dimerization and internalization more efficiently than the natural ligand [7].

Table 1: Structural Comparison of GnRH and Goserelin

PositionNative GnRHGoserelinFunctional Significance
1pGlupGluMaintains receptor recognition
6GlyD-Ser(tBu)Enhanced receptor affinity & proteolytic resistance
10Gly-NH₂Azaglycine-NH₂Metabolic stability against carboxypeptidases
Molecular Weight1182 g/mol1269 g/molIncreased potency

Pituitary Gland Desensitization and Hormonal Downregulation

The initial agonistic activity of goserelin produces a transient surge phase characterized by increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from anterior pituitary gonadotropes. This acute effect results from Gq-protein-mediated activation of phospholipase C, generating inositol triphosphate (IP3) and diacylglycerol (DAG) second messengers that trigger calcium mobilization and gonadotropin release [1] [10]. However, with continuous receptor stimulation, a critical transition occurs: the receptor-G protein complex uncouples and the pituitary undergoes profound downregulation of GnRH receptors through multiple mechanisms. Receptor internalization via clathrin-coated pits exceeds replacement synthesis, while post-internalization processes lead to receptor degradation rather than recycling [1] [7]. Concurrently, intracellular signaling pathways become desensitized through β-arrestin-mediated mechanisms that prevent G-protein recoupling. This desensitization phenomenon culminates in the suppression of gonadotropin synthesis at the transcriptional level, ultimately reducing LH and FSH secretion by approximately 90-95% within 2-3 weeks of continuous exposure [1] [6].

Long-Term Suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

Sustained goserelin administration maintains a state of hypogonadotropic hypogonadism characterized by profoundly suppressed serum levels of both LH and FSH. Pharmacodynamic studies demonstrate that testosterone concentrations in males decrease to castrate levels (<50 ng/dL) within 21 days of initiating therapy, while estradiol concentrations in premenopausal females decline to postmenopausal ranges [3] [10]. This suppression remains stable throughout continuous treatment due to goserelin's pharmacokinetic profile when administered via controlled-release formulations. The depot microsphere formulations provide zero-order release kinetics, maintaining plasma concentrations sufficient to prevent pituitary functional recovery [3]. Studies comparing extended-release formulations (e.g., LY01005) with conventional implants demonstrate equivalent suppression of testosterone despite different administration systems, confirming the robustness of this endocrine effect across delivery platforms [3]. The suppression of gonadotropins represents the fundamental mechanism through which goserelin achieves its therapeutic effects in hormone-sensitive pathologies.

Table 2: Hormonal Suppression Profile Following Goserelin Administration

Hormonal ParameterBaseline LevelInitial Surge (Day 1-7)Suppressed State (Day 21+)
LH (mIU/mL)4-7↑ 150-200%↓ 90-95%
FSH (mIU/mL)3-8↑ 100-150%↓ 85-90%
Testosterone (ng/dL)300-1000↑ 50-100%↓ <50
Estradiol (pg/mL)30-400 (premenopausal)↑ 40-60%↓ <20

Molecular Pathways in Androgen and Estrogen Modulation

Cross-Talk Between Hypothalamic-Pituitary-Gonadal Axis and Tumor Microenvironments

The endocrine effects of goserelin extend beyond systemic hormone suppression to modulate the tumor microenvironment (TME) through complex paracrine interactions. Hormone-sensitive tumors develop adaptive mechanisms to utilize local steroidogenesis within the TME, creating a hormonally autonomous niche that traditional endocrine therapies may not adequately address [5] [9]. Goserelin disrupts this adaptive microenvironment by simultaneously targeting multiple components. In prostate cancer, suppression of testicular androgens reduces the substrate available for intratumoral conversion to dihydrotestosterone (DHT) via 5α-reductase, while in breast cancer, ovarian estradiol suppression diminishes estrogen receptor (ER) signaling that drives tumor proliferation [1] [6]. Additionally, the reduction in systemic androgens and estrogens alters the secretory profile of adipocytes within the TME, decreasing production of pro-tumorigenic adipokines such as leptin and inflammatory cytokines including IL-6 and TNF-α [5]. These cytokines normally promote cancer cell survival through activation of STAT3 and NF-κB pathways. Furthermore, the hypogonadal state induced by goserelin modulates tumor endothelial cell (TEC) behavior, reducing expression of vascular endothelial growth factor (VEGF) and endothelin-1, which contributes to normalization of the aberrant tumor vasculature [9]. This vascular normalization improves drug delivery while simultaneously reducing the secretion of endothelial-derived immunosuppressive factors that impair T-cell infiltration and function.

Role in Apoptotic Signaling in Hormone-Dependent Cancers

Beyond hormonal deprivation, goserelin exerts direct pro-apoptotic effects on cancer cells through mechanisms involving modulation of intracellular signaling pathways. In epithelial ovarian cancer (EOC) models, goserelin treatment significantly upregulates the FOXO1 transcription factor, a critical regulator of apoptosis and cell cycle arrest [2]. This effect occurs through goserelin-mediated inhibition of the PI3K/AKT signaling axis, which normally phosphorylates and inactivates FOXO1 by promoting its cytoplasmic sequestration. With PI3K/AKT pathway suppression, FOXO1 translocates to the nucleus and activates transcription of pro-apoptotic members of the TNF receptor superfamily, including TNFRSF9 (CD137) and BIK (BCL2-interacting killer) [2]. The resulting activation of caspase cascades executes programmed cell death. In prostate cancer, goserelin-induced androgen deprivation promotes dysregulation of BCL-2 family proteins, increasing the pro-apoptotic to anti-apoptotic protein ratio. Additionally, the hormone-deprived state alters lipid metabolism in cancer cells, reducing cholesterol esterification and impairning membrane integrity in lipid raft microdomains where survival signals are transduced [5] [9]. These molecular events converge to lower the apoptotic threshold, rendering hormone-dependent malignancies more susceptible to cell death. The direct apoptotic induction represents a crucial complementary mechanism to the indirect hormonal effects, particularly in tumors exhibiting relative resistance to conventional endocrine approaches.

Table 3: Molecular Pathways Modulated by Goserelin in Hormone-Dependent Cancers

Cancer TypeKey Molecular PathwayEffector MoleculesBiological Consequence
Ovarian CancerPI3K/AKT/FOXO1↑ FOXO1, ↑ TNFRSF9, ↑ BIKCaspase activation & apoptosis
Prostate CancerAndrogen Receptor Signaling↓ DHT, ↓ AR nuclear translocationCell cycle arrest & apoptosis
Breast CancerEstrogen Receptor Signaling↓ Estradiol, ↑ ERα degradationGrowth inhibition & apoptosis
Tumor MicroenvironmentAdipocyte-Tumor Crosstalk↓ Leptin, ↓ IL-6, ↓ TNF-αReduced pro-tumorigenic signaling

Compound Names Mentioned in Article

  • Goserelin
  • Gonadotropin-Releasing Hormone (GnRH)
  • Luteinizing Hormone (LH)
  • Follicle-Stimulating Hormone (FSH)
  • Dihydrotestosterone (DHT)
  • Tumor Necrosis Factor Receptor Superfamily Member 9 (TNFRSF9/CD137)
  • BCL2-Interacting Killer (BIK)
  • Forkhead Box O1 (FOXO1)
  • Phosphatidylinositol 3-Kinase (PI3K)
  • Protein Kinase B (AKT)

Properties

CAS Number

65807-02-5

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

InChI Key

BLCLNMBMMGCOAS-URPVMXJPSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble
2.83e-02 g/L

Synonyms

Acetate, Goserelin
Goserelin
Goserelin Acetate
ICI 118630
ICI-118630
ICI118630
Zoladex

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.